molecular formula C12H15NO2 B14300189 Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- CAS No. 119561-01-2

Acetamide, N-(4-methoxyphenyl)-N-2-propenyl-

Cat. No.: B14300189
CAS No.: 119561-01-2
M. Wt: 205.25 g/mol
InChI Key: YEKQOZBZTXLIHX-UHFFFAOYSA-N
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Description

Acetamide, N-(4-methoxyphenyl)-N-2-propenyl-: is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of a methoxy group attached to the phenyl ring and a propenyl group attached to the nitrogen atom of the acetamide moiety. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microwave Irradiation: One of the efficient methods to synthesize Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- involves the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene.

    Fusion Method: Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale microwave irradiation techniques due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various heterocyclic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

Medicine:

  • Explored for its therapeutic potential in treating various diseases due to its biological activity.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both methoxy and propenyl groups in Acetamide, N-(4-methoxyphenyl)-N-2-propenyl- imparts unique chemical and biological properties.
  • It exhibits higher reactivity in certain chemical reactions compared to its analogs.
  • The combination of functional groups enhances its potential in scientific research and industrial applications.

Properties

CAS No.

119561-01-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C12H15NO2/c1-4-9-13(10(2)14)11-5-7-12(15-3)8-6-11/h4-8H,1,9H2,2-3H3

InChI Key

YEKQOZBZTXLIHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=C)C1=CC=C(C=C1)OC

Origin of Product

United States

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